molecular formula C22H15BrCl2N2O4 B12007761 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 767308-37-2

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12007761
CAS No.: 767308-37-2
M. Wt: 522.2 g/mol
InChI Key: NTDACKASAABETI-RPPGKUMJSA-N
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Description

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of 3,4-Dichlorobenzoyl chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride.

    Preparation of carbohydrazide intermediate: The 3,4-dichlorobenzoyl chloride is then reacted with hydrazine hydrate to form the carbohydrazide intermediate.

    Coupling reaction: The carbohydrazide intermediate is then coupled with 2-methoxyphenyl 3-bromobenzoate under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3,4-Dichlorobenzoyl)amino)acetylcarbohydrazonoylphenyl benzoate
  • 4-(2-(3,4-Dimethoxybenzoyl)amino)acetylcarbohydrazonoylphenyl benzoate
  • 4-(2-(3,4-Dichlorobenzoyl)amino)acetylcarbohydrazonoylphenyl 4-chlorobenzoate

Uniqueness

4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

767308-37-2

Molecular Formula

C22H15BrCl2N2O4

Molecular Weight

522.2 g/mol

IUPAC Name

[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C22H15BrCl2N2O4/c1-30-20-9-13(12-26-27-21(28)14-6-7-17(24)18(25)11-14)5-8-19(20)31-22(29)15-3-2-4-16(23)10-15/h2-12H,1H3,(H,27,28)/b26-12+

InChI Key

NTDACKASAABETI-RPPGKUMJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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